molecular formula C7H9F5O3 B15091152 2,2,3,3,3-Pentafluoropropyl propyl carbonate CAS No. 1980085-61-7

2,2,3,3,3-Pentafluoropropyl propyl carbonate

Cat. No.: B15091152
CAS No.: 1980085-61-7
M. Wt: 236.14 g/mol
InChI Key: AWYZONOZKFCODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,3-Pentafluoropropyl propyl carbonate is a chemical compound with the molecular formula C7H9F5O3. It is a type of carbonate ester, characterized by the presence of a carbonate group (–O–(C=O)–O–) bonded to a 2,2,3,3,3-pentafluoropropyl group and a propyl group. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-pentafluoropropyl propyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with propyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl propyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium carbonate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl propyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-pentafluoropropyl propyl carbonate involves its ability to form stable complexes with various molecules. The presence of the pentafluoropropyl group enhances the compound’s stability and resistance to degradation. The carbonate group allows for the formation of stable esters and complexes with other molecules, making it valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar in structure but with an ethyl group instead of a propyl group.

    2,2,3,3,3-Pentafluoropropyl methyl carbonate: Contains a methyl group instead of a propyl group.

    Bis(2,2,3,3,3-pentafluoropropyl) carbonate: Contains two 2,2,3,3,3-pentafluoropropyl groups instead of one.

Uniqueness

2,2,3,3,3-Pentafluoropropyl propyl carbonate is unique due to its specific combination of the pentafluoropropyl group and the propyl group, which imparts distinct properties such as enhanced thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

1980085-61-7

Molecular Formula

C7H9F5O3

Molecular Weight

236.14 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl propyl carbonate

InChI

InChI=1S/C7H9F5O3/c1-2-3-14-5(13)15-4-6(8,9)7(10,11)12/h2-4H2,1H3

InChI Key

AWYZONOZKFCODL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.